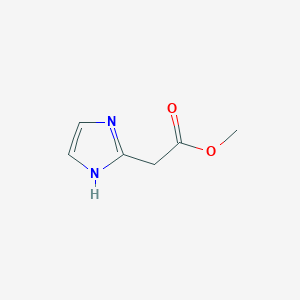

Methyl 2-(1H-imidazol-2-yl)acetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(1H-imidazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)4-5-7-2-3-8-5/h2-3H,4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDQVXFVMMLCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469093 | |

| Record name | Methyl (1H-imidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1564-48-3 | |

| Record name | Methyl (1H-imidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Methyl 2 1h Imidazol 2 Yl Acetate

Reactivity at the Imidazole (B134444) Nitrogen Atoms

The imidazole ring of Methyl 2-(1H-imidazol-2-yl)acetate contains two nitrogen atoms which exhibit different reactivity profiles. The N-1 nitrogen bears a hydrogen atom and is part of the aromatic π-electron sextet, while the N-3 nitrogen has a lone pair of electrons in an sp² orbital, making it more nucleophilic and basic. nih.govnih.gov Consequently, this nitrogen is the primary site for electrophilic attack.

N-alkylation is a common reaction for imidazoles, yielding N-substituted derivatives. nih.gov The reaction typically proceeds by treating the imidazole with an alkyl halide in the presence of a base. For instance, the synthesis of Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is achieved through the reaction of 4(5)-nitro-2-methylimidazole with methyl bromoacetate (B1195939) in the presence of potassium carbonate in DMF. nih.gov This demonstrates that the nitrogen atom readily participates in nucleophilic substitution to form a C-N bond. While direct studies on this compound are not prevalent, its behavior can be inferred from these analogous systems, where alkylation occurs preferentially at the more nucleophilic nitrogen atom. beilstein-journals.orgacs.org

Reactions of the Ester Group

The methyl ester functionality of the title compound is amenable to several key transformations, primarily hydrolysis and transesterification, which are fundamental for further derivatization.

Hydrolysis Reactions to Carboxylic Acids

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(1H-imidazol-2-yl)acetic acid, under either acidic or basic conditions. nih.gov Basic hydrolysis, or saponification, is commonly employed. This involves treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), often in a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). researchgate.net The reaction proceeds via nucleophilic acyl substitution to form a carboxylate salt, which is subsequently protonated by adding an acid to yield the final carboxylic acid. chemicalbook.com For example, a related imidazole derivative, methyl 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetate, is hydrolyzed using LiOH in a 1:1 mixture of methanol and water at room temperature. researchgate.net

Table 1: Conditions for Ester Hydrolysis

| Starting Material Analogue | Reagents | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| Ethyl pyrazole (B372694) ester | LiOH (aq) | EtOH/THF | 75 °C, 4.5 h | Pyrazole carboxylic acid | chemicalbook.com |

| Coumarin (B35378) ethyl ester | 5% KOH | Ethanol (B145695) | 2-4 h, Stir | Coumarin carboxylic acid | nih.gov |

Transesterification Reactions

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This reaction can be catalyzed by either an acid or a base. Although specific examples involving this compound are not detailed in the surveyed literature, the general mechanism is well-established. Base-catalyzed transesterification, for example, would involve reacting the methyl ester with a different alcohol (e.g., ethanol or propanol) in the presence of a catalytic amount of a base like the corresponding alkoxide (e.g., sodium ethoxide). This equilibrium-driven reaction is typically pushed toward the desired product by using the alcohol reactant as the solvent.

Derivatization Strategies for Advanced Heterocyclic Compounds

This compound serves as a valuable starting material for constructing more elaborate heterocyclic structures, leveraging the reactivity of both its imidazole and ester moieties.

Formation of Amide Derivatives

The ester group of this compound can be converted into a wide range of amide derivatives. A common strategy involves the aminolysis of the ester, where the ester is reacted directly with a primary or secondary amine, often at elevated temperatures. nih.gov A more versatile and milder approach first involves the hydrolysis of the ester to the corresponding carboxylic acid, as described in section 3.2.1. The resulting acid is then coupled with an amine using a peptide coupling agent. masterorganicchemistry.com Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate amide bond formation and minimize side reactions. nih.govmasterorganicchemistry.com For instance, coumarin-3-carboxylic acid has been successfully coupled with various amino acid methyl esters using DCC and HOBT. nih.gov Similarly, amide analogues of other heterocyclic acetic acids have been prepared by reacting the methyl esters with methylamine (B109427) in refluxing methanol. nih.gov

Table 2: Representative Amide Coupling Methods

| Carboxylic Acid/Ester Source | Amine | Coupling Reagents/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Coumarin-3-carboxylic acid | Amino acid methyl esters | DCC, HOBT | Coumarin-3-amino acid amides | nih.gov |

| Imidazole-derived methyl ester | Methylamine | Refluxing Methanol | N-methyl amide | nih.gov |

Heterocyclization Reactions (e.g., Pyrazole, Thiophene (B33073), Pyridine (B92270), and Coumarin Derivatives)

The structural framework of this compound and its derivatives can be elaborated into other important heterocyclic systems. By analogy with the closely related ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, several heterocyclization strategies can be employed. researchgate.net

Pyrazole Derivatives: The synthesis of pyrazoles can be achieved by first converting the ester to its corresponding hydrazide, 2-(1H-imidazol-2-yl)acetohydrazide, by reacting it with hydrazine (B178648) hydrate. This intermediate can then undergo condensation and cyclization with 1,3-dicarbonyl compounds to form the pyrazole ring. researchgate.netnih.gov

Thiophene Derivatives: The active methylene (B1212753) group in this compound makes it a suitable substrate for the Gewald thiophene synthesis. researchgate.net This one-pot reaction involves the condensation of the starting ester, elemental sulfur, and an active methylene nitrile (like malononitrile) in the presence of a base to construct the thiophene ring. researchgate.net

Pyridine Derivatives: Pyridine rings can be annulated onto the imidazole-acetate scaffold. For example, reacting the benzimidazole (B57391) analogue with N-phenyl-benzenecarboximidoyl chloride or dimethylformamide dimethyl acetal (B89532) (DMF-DMA) leads to the formation of pyridinone derivatives. researchgate.net These reactions highlight the potential of the active methylene group to participate in condensation and cyclization cascades to build pyridine rings.

Coumarin Derivatives: Coumarins can be synthesized by reacting the active methylene group of this compound with a salicylaldehyde (B1680747) derivative. researchgate.net This Knoevenagel-type condensation, followed by intramolecular cyclization (lactonization), yields a coumarin ring bearing the imidazole moiety. Various catalysts, such as piperidine (B6355638) or ytterbium triflate, can be used to promote this transformation. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Hydroxybenzotriazole (HOBt) |

| 2-(1H-Imidazol-2-yl)acetic acid |

| 2-(1H-Imidazol-2-yl)acetohydrazide |

| 4(5)-Nitro-2-methylimidazole |

| Dicyclohexylcarbodiimide (DCC) |

| Diethyl malonate |

| Dimethylformamide (DMF) |

| Dimethylformamide dimethyl acetal (DMF-DMA) |

| Ethanol |

| Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate |

| Hydrazine hydrate |

| Lithium hydroxide |

| Malononitrile |

| Methanol |

| This compound |

| Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate |

| Methyl 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetate |

| Methyl bromoacetate |

| N-phenyl-benzenecarboximidoyl chloride |

| Piperidine |

| Potassium carbonate |

| Propanol |

| Salicylaldehyde |

| Sodium ethoxide |

| Sodium hydroxide |

| Tetrahydrofuran (THF) |

Oxidation and Reduction Processes

The chemical reactivity of this compound towards oxidation and reduction is primarily centered on its ester functional group and the methylene bridge, with the imidazole ring being relatively stable under mild conditions due to its aromatic character. While specific literature detailing the oxidation and reduction of this compound is not extensively available, the transformation pathways can be inferred from the known reactivity of related imidazole derivatives and general principles of organic chemistry.

Oxidation: The ester side chain of this compound presents potential sites for oxidation. The methylene group (C-2 of the acetate (B1210297) moiety) is activated by the adjacent imidazole ring and the ester carbonyl group. Under controlled oxidation, it could potentially be converted to an oxo (keto) group, yielding Methyl 2-oxo-2-(1H-imidazol-2-yl)acetate. More vigorous oxidation conditions might lead to the cleavage of the C-C bond.

The imidazole ring itself is generally resistant to oxidation. However, the oxidation of substituted imidazole-thiols to their corresponding sulfonic acids has been documented, indicating the ring can withstand oxidative conditions while a side chain is transformed. researchgate.net For this compound, it is expected that the side chain would be the primary site of reaction under mild oxidizing conditions.

Reduction: The most common reduction process for this compound involves the conversion of the methyl ester group into a primary alcohol. This transformation can be readily achieved using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent. The product of this reduction would be 2-(1H-imidazol-2-yl)ethanol. This reaction is analogous to the reduction of similar imidazole esters, which are converted to their corresponding alcohols.

The imidazole ring is typically not reduced under the conditions used for ester reduction. Catalytic hydrogenation at high pressure and temperature would be required to reduce the aromatic imidazole ring.

The following table summarizes the expected oxidation and reduction products and the typical reagents used.

| Reaction Type | Starting Material | Reagent(s) | Expected Product |

| Oxidation | This compound | Mild Oxidizing Agent (e.g., MnO₂) | Methyl 2-oxo-2-(1H-imidazol-2-yl)acetate |

| Reduction | This compound | Strong Reducing Agent (e.g., LiAlH₄) | 2-(1H-imidazol-2-yl)ethanol |

This table is based on general chemical principles and reactivity of analogous compounds.

Nucleophilic Substitution Reactions

The most significant nucleophilic substitution pathway for this compound involves the nitrogen atom at the N-1 position of the imidazole ring. The N-H proton is acidic and can be abstracted by a base to form an imidazolate anion. This anion is a potent nucleophile and can react with a variety of electrophiles, most commonly through N-alkylation.

The general mechanism involves treating this compound with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.govnih.gov The resulting imidazolate anion then undergoes an Sₙ2 reaction with an electrophile, such as an alkyl halide or phenacyl bromide. nih.govnih.govresearchgate.net

The table below presents research findings on N-alkylation reactions for various imidazole derivatives, which serve as models for the reactivity of this compound.

| Imidazole Substrate | Electrophile | Base | Solvent | Product | Reference |

| Imidazole | Ethyl chloroacetate (B1199739) | K₂CO₃ | Acetone | Ethyl 1H-imidazol-1-yl acetate | nih.gov |

| 4(5)-Nitro-2-methylimidazole | Methyl bromoacetate | K₂CO₃ | DMF | Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | nih.gov |

| Imidazole | N-(1,3-dibromopropyl)carbazole | NaOH | Acetone | N-(3-(Imidazol-1-yl)propyl)carbazole | nih.gov |

| 5-Methyl-2-phenyl-1H-imidazole-4-carbohydrazide | Phenacyl bromide | KOH | Ethanol/Water | 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one* | researchgate.net |

Note: This example involves a more complex heterocycle derived from imidazole, but the principle of nucleophilic attack by a related ring system on an alkyl halide remains illustrative.

These studies demonstrate that the N-1 position of the imidazole ring in this compound is a key center for nucleophilic reactivity, enabling the synthesis of a diverse library of N-functionalized derivatives.

Spectroscopic and Structural Elucidation of Methyl 2 1h Imidazol 2 Yl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity of atoms can be established.

While specific, publicly available experimental NMR data for Methyl 2-(1H-imidazol-2-yl)acetate (CAS 1564-48-3) is scarce, the expected spectral features can be predicted based on the known values for closely related imidazole (B134444) derivatives. The analysis would typically involve a combination of one-dimensional and two-dimensional NMR techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum provides information about the different types of protons in a molecule. For this compound, the following proton signals are expected:

Imidazole Ring Protons (H-4 and H-5): The two protons on the imidazole ring would appear as distinct signals, likely in the aromatic region (typically δ 7.0-8.0 ppm). In the tautomeric 1H-imidazole form, these two protons (H-4 and H-5) are chemically equivalent on the NMR timescale due to rapid proton exchange, often resulting in a single, sharp singlet.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the imidazole ring and the ester group would give a singlet. Its chemical shift would be influenced by both the electron-withdrawing ester group and the aromatic imidazole ring, expected to appear in the range of δ 3.5-4.0 ppm.

Methyl Protons (-OCH₃): The three protons of the methyl ester group would appear as a sharp singlet, typically around δ 3.7 ppm.

Imidazole N-H Proton: The proton attached to the nitrogen atom of the imidazole ring (N-H) often appears as a broad singlet at a variable chemical shift, which can be confirmed by D₂O exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For this compound, the following signals would be anticipated:

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and would appear at the downfield end of the spectrum, typically in the range of δ 170-175 ppm.

Imidazole Ring Carbons (C-2, C-4, C-5): The C-2 carbon, being attached to two nitrogen atoms and the acetate (B1210297) side chain, would have a distinct chemical shift. The C-4 and C-5 carbons would also show characteristic signals in the aromatic region (δ 115-140 ppm).

Methylene Carbon (-CH₂-): The carbon of the methylene bridge would resonate at a position influenced by its attachment to the imidazole ring and the carbonyl group.

Methyl Carbon (-OCH₃): The methyl carbon of the ester group would appear in the upfield region of the spectrum, typically around δ 50-55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar structures, as specific experimental data is not widely published.)

| Atom Position | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| -CH ₂- | ~3.8 (s, 2H) | ~35-45 |

| -OCH ₃ | ~3.7 (s, 3H) | ~52 |

| Imidazole C4-H /C5-H | ~7.1 (s, 2H) | ~121 |

| Imidazole NH | broad, variable | - |

| Imidazole C 2 | - | ~145 |

| Imidazole C 4/C 5 | - | ~121 |

| C =O | - | ~171 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, COSY would primarily confirm the absence of coupling for the singlet signals. In substituted derivatives, it would be essential for tracing proton-proton coupling networks within the side chains or on the imidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., the methylene protons to the methylene carbon, the methyl protons to the methyl carbon, and the imidazole H-4/H-5 protons to the C-4/C-5 carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. This is a powerful tool for piecing together the molecular structure. For instance, HMBC would show correlations from the methylene protons to the imidazole C-2 and the carbonyl carbon, confirming the connectivity of the acetate side chain to the ring. Correlations from the methyl protons to the carbonyl carbon would confirm the ester group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₈N₂O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Table 2: Expected HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₆H₉N₂O₂]⁺ | 141.0659 |

| [M+Na]⁺ | [C₆H₈N₂O₂Na]⁺ | 163.0478 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. While this compound itself may have limited volatility, GC-MS is an excellent method for analyzing more volatile derivatives that might be created, for example, through N-alkylation or other functional group modifications. The gas chromatogram would indicate the purity of the sample and separate any derivatives, while the mass spectrometer would provide their mass spectra. The fragmentation pattern observed in the mass spectrum for each derivative offers valuable clues about its structure. For instance, the loss of a methoxy (B1213986) group (•OCH₃) or the entire ester group are common fragmentation pathways for methyl esters that would be observed.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique essential for the purification and characterization of imidazole derivatives like this compound. This method separates compounds based on their physicochemical properties, followed by their detection based on their mass-to-charge ratio, providing unequivocal evidence of a compound's identity and purity.

Detailed research findings indicate that the analysis of imidazole-containing compounds is frequently performed using LC-MS. researchgate.net Method development often involves optimizing the chromatographic conditions to achieve clear separation of closely related substances. wiley.com For instance, a common approach employs a C18 column with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with an additive such as formic acid to improve ionization efficiency and chromatographic peak shape. wiley.commdpi.com The separation of a mixture of ten different imidazole compounds was successfully achieved using a gradient elution with a water/methanol mobile phase containing 0.1% formic acid. wiley.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Heated electrospray ionization (HESI) is a frequently used ionization technique for these types of molecules. wiley.com The mass spectrometer then analyzes the resulting ions, providing a mass spectrum. For this compound (C₆H₈N₂O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular weight of approximately 140.0586 g/mol . nih.gov By comparing the measured mass and retention time to a reference standard, and by analyzing the fragmentation pattern in tandem MS (MS/MS) experiments, the identity of the compound can be confirmed and its purity can be accurately assessed. mdpi.commdpi.com In some cases, derivatization of the imidazole compound can be used to enhance the sensitivity and chromatographic retention during LC-MS analysis. nih.gov

Below is a table representing typical parameters for an LC-MS analysis of an imidazole derivative.

| Parameter | Typical Value/Condition | Purpose |

| Chromatography | ||

| Column | C18 Reversed-Phase | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component of the mobile phase |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of separation |

| Injection Volume | 5 - 10 µL | Amount of sample introduced |

| Column Temperature | 25 - 60 °C | Affects retention time and peak shape mdpi.com |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI) | Generates ions from the sample |

| Polarity | Positive Ion Mode | Detects protonated molecules [M+H]⁺ |

| Analysis Mode | Full Scan and/or MRM | Detects all ions or specific transitions mdpi.com |

| Mass Analyzer | Quadrupole, Ion Trap, Orbitrap | Separates ions by mass-to-charge ratio wiley.comnih.gov |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on molecular structure, conformation, and the intermolecular forces that dictate crystal packing.

Single Crystal X-ray Diffraction Studies for Solid-State Structure

Single crystal X-ray diffraction is the gold standard for elucidating the solid-state structure of a compound. The process involves growing a high-quality single crystal of the substance, which is then mounted in an X-ray diffractometer. As X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, the electron density map of the molecule can be calculated, and from this, the precise location of each atom is determined. jsac.or.jp

The table below shows representative crystallographic data that would be obtained from a single-crystal X-ray diffraction study of an imidazole derivative.

| Parameter | Example Data (from C₁₄H₁₅N₅O₃ jsac.or.jp) | Description |

| Crystal Data | ||

| Formula | C₁₄H₁₅N₅O₃ | The chemical formula of the compound. |

| Molecular Weight | 301.31 | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system defined by lattice parameters. |

| Space Group | P2₁/n | The set of symmetry operations for the unit cell. |

| a (Å) | 10.8689(4) | Unit cell dimension. |

| b (Å) | 10.5644(3) | Unit cell dimension. |

| c (Å) | 12.9608(4) | Unit cell dimension. |

| β (°) | 94.606(3) | Unit cell angle. |

| Volume (ų) | 1480.00(8) | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Refinement Data | ||

| R-value | 0.0474 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Molecular Conformation and Geometry Analysis

Once the crystal structure is solved, a detailed analysis of the molecular geometry is possible. This includes the precise measurement of bond lengths, bond angles, and torsion (dihedral) angles within the this compound molecule.

Structural analyses of related compounds provide a reference for what to expect. In imidazole derivatives, the five-membered imidazole ring is generally planar. nih.gov Protonation of the imidazole ring can lead to a more symmetrical structure, with bond angles approaching the ideal 108° of a regular pentagon. nih.gov Analysis of the crystal structure of 2-methyl-1H-imidazol-3-ium 3,5-dicarboxybenzoate (B1233294) showed O–C and C–C bond lengths in the ranges of 1.224(2)–1.320(2) Å and 1.388(2)–1.511(2) Å, respectively. nih.gov For a derivative like 2-(2-methyl-4-nitro-1H-imidazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide, the dihedral angle between the imidazole ring and an attached phenyl ring was found to be 64.46(7)°. jsac.or.jp For this compound, this analysis would define the orientation of the methyl acetate group relative to the imidazole ring and quantify any deviations from ideal geometries.

| Bond/Angle | Typical Bond Length (Å) / Angle (°) | Reference Compound(s) |

| C=O (ester) | ~1.219 Å | 2-(2-methyl-4-nitro-1H-imidazol-1-yl) derivative jsac.or.jp |

| C-O (ester) | ~1.320 Å | 2-methyl-1H-imidazol-3-ium derivative nih.gov |

| C-N (imidazole ring) | 1.32 - 1.38 Å | General imidazole structures |

| C=C (imidazole ring) | ~1.35 Å | General imidazole structures |

| N-C-N (angle) | ~106 - 110° | 2-methyl-1H-imidazol-3-ium derivative nih.gov |

| C-N-C (angle) | ~106 - 109° | 2-methyl-1H-imidazol-3-ium derivative nih.gov |

Analysis of Intermolecular Interactions (Hydrogen Bonding, Pi-Pi Stacking)

The solid-state structure of molecular crystals is largely governed by a network of non-covalent intermolecular interactions. For this compound, the most significant of these are expected to be hydrogen bonds and π-π stacking.

Hydrogen Bonding: The imidazole ring contains both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the lone pair on the sp²-hybridized nitrogen). researchgate.net The methyl acetate group provides an additional hydrogen-bond acceptor site at its carbonyl oxygen. Consequently, strong intermolecular N-H···O hydrogen bonds are highly probable, linking the N-H of one molecule to the carbonyl oxygen of a neighboring molecule. jsac.or.jp This type of interaction is a recurring motif in the crystal structures of related compounds, such as imidazolium (B1220033) carboxylate salts, which form robust N-H···O hydrogen-bonded chains. acs.org In some crystal structures, N-H···N hydrogen bonds are also observed, forming chains of imidazole molecules. acs.org

Pi-Pi (π-π) Stacking: The aromatic imidazole ring is electron-rich, enabling it to participate in π-π stacking interactions. nih.gov This occurs when two imidazole rings from adjacent molecules align in a parallel or near-parallel fashion. These interactions, though weaker than hydrogen bonds, are crucial for stabilizing the crystal lattice. rsc.orgnih.gov The existence of π-π stacking is suggested in the crystal structures of several imidazole derivatives, with interplanar distances typically in the range of 3.5 to 3.6 Å. researchgate.net Anion–π⁺ interactions can also play a significant role in the aggregation of ionized imidazole derivatives. rsc.org

| Interaction Type | Description | Expected in this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N) and another nearby electronegative atom (like O or N). | Yes, primarily N-H···O=C interactions. N-H···N interactions are also possible. jsac.or.jpacs.org |

| π-π Stacking | A non-covalent attraction between aromatic rings. | Yes, between the planar imidazole rings of adjacent molecules. rsc.orgresearchgate.net |

Crystal Packing and Supramolecular Assembly

The combination of hydrogen bonding and π-π stacking dictates how individual molecules of this compound pack together to form a three-dimensional crystal lattice. This ordered arrangement is known as the supramolecular assembly.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching and bending). An IR spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), where each peak corresponds to a specific type of bond vibration.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the imidazole ring and the methyl acetate moiety.

Imidazole Ring: The N-H group of the imidazole ring typically shows a stretching absorption band. In neutral imidazole, this can appear as a broad band; for example, in one derivative, it was observed at 3437 cm⁻¹. researchgate.net The position of this band is sensitive to hydrogen bonding; strong N-H···O bonds can cause it to broaden and shift to lower frequencies, sometimes appearing in the 1870-2003 cm⁻¹ range in protonated species. acs.org Aromatic C-H stretching vibrations are expected around 3050 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the ring give rise to absorptions typically found in the 1450-1681 cm⁻¹ region. researchgate.net

Methyl Acetate Group: The most prominent feature of the ester group is the strong, sharp absorption band from the carbonyl (C=O) stretch, which is expected in the range of 1735-1750 cm⁻¹ for a saturated ester like methyl acetate. chemicalbook.com Additionally, C-O stretching vibrations will produce strong bands in the fingerprint region, typically around 1250-1000 cm⁻¹.

The table below summarizes the expected key IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group/Vibration | Expected Intensity |

| ~3440 (broad) | N-H Stretch (imidazole) | Medium-Strong |

| ~3050 | C-H Stretch (aromatic) | Medium-Weak |

| ~2960 | C-H Stretch (aliphatic, CH₃) | Medium-Weak |

| ~1740 | C=O Stretch (ester carbonyl) | Strong, Sharp |

| ~1680 | C=N Stretch (imidazole) | Medium |

| ~1500-1600 | C=C Stretch (imidazole) | Medium |

| ~1250-1000 | C-O Stretch (ester) | Strong |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

The UV absorption spectra of simple imidazole derivatives are typically characterized by π → π* transitions. For the parent imidazole molecule in a neutral solution, these transitions are generally observed in the region of 200-210 nm. The introduction of substituents on the imidazole ring can lead to a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε).

In the absence of specific experimental data for this compound, a general expectation for its UV-Vis absorption characteristics can be summarized.

Expected UV-Vis Absorption Characteristics of this compound

| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |

| π → π | ~210 - 230 | Moderate to High | This is the primary electronic transition expected for the imidazole ring. The exact position will be influenced by the solvent polarity. |

| n → π | Longer wavelength, >250 | Low | This transition, involving the non-bonding electrons of the nitrogen atoms, is often weak and may be obscured by the stronger π → π* band or solvent cutoff. |

It is important to note that the solvent environment can significantly impact the UV-Vis spectrum. In polar solvents, hydrogen bonding interactions with the imidazole nitrogens can influence the energy of the electronic transitions, typically leading to shifts in the absorption maxima.

Regarding emission spectroscopy, many imidazole derivatives are known to be fluorescent. nih.gov The fluorescence properties are highly dependent on the molecular structure, including the nature and position of substituents, as well as the surrounding environment (solvent, pH). nih.govnih.gov For simple, non-conjugated imidazoles, fluorescence is often weak. The introduction of substituents that extend the π-system or introduce charge transfer character can significantly enhance fluorescence quantum yields and lead to emission at longer wavelengths. researchgate.net

For this compound, significant fluorescence in the visible region would not be anticipated unless aggregation-induced emission enhancement occurs or if the compound participates in excited-state proton transfer processes, which have been observed in some imidazole derivatives. nih.gov The emission, if any, would likely be in the UV region, originating from the relaxation of the excited π-system of the imidazole ring.

Further detailed research, including both experimental measurements and theoretical calculations, would be necessary to fully elucidate the specific UV-Vis absorption and emission properties of this compound and its derivatives. Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), have been successfully used to predict the electronic spectra of other substituted imidazole and benzimidazole (B57391) systems and could provide valuable insights. acs.org

Computational Chemistry and Theoretical Investigations of Methyl 2 1h Imidazol 2 Yl Acetate

Computational chemistry serves as a powerful tool for elucidating the intrinsic properties and potential reactivity of molecules like Methyl 2-(1H-imidazol-2-yl)acetate. Through theoretical models and calculations, researchers can gain insights into electronic structure, molecular behavior, and reaction mechanisms, complementing and guiding experimental work.

Applications in Organic Synthesis and Material Science

Role as a Versatile Synthetic Intermediate

Methyl 2-(1H-imidazol-2-yl)acetate serves as a highly adaptable building block in chemical synthesis. chemscene.comhoffmanchemicals.comhoffmanchemicals.com Its structure incorporates several reactive sites, including the imidazole (B134444) ring and the ester functional group, which can be selectively modified to create a wide array of more complex molecules. This versatility allows chemists to use it as a starting point for the synthesis of various target compounds. The imidazole portion of the molecule can participate in N-alkylation, acylation, and various coupling reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to amides. This multifunctionality makes it a key intermediate in multi-step synthetic sequences.

Building Block for Novel Nitrogen-Containing Heterocyclic Compounds

The imidazole ring is a fundamental component of many biologically active compounds and functional materials. This compound provides a readily available source of this important heterocyclic motif. It is frequently employed in the construction of more elaborate nitrogen-containing heterocyclic systems. For instance, it can be a precursor for the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds with significant applications in medicinal chemistry. organic-chemistry.orgrsc.orgmdpi.comresearchgate.net The synthesis of these compounds often involves the reaction of an aminopyridine with a suitable carbonyl compound, and derivatives of this compound can be tailored to participate in such cyclization reactions. acs.org Furthermore, its derivatives can be used to create other complex structures like dipyrromethanes, which are precursors to porphyrins and other macrocyclic compounds with unique photophysical properties. nih.gov

Precursor in the Synthesis of Pharmaceutical Intermediates

The imidazole nucleus is a common feature in many pharmaceutical drugs due to its ability to engage in various biological interactions. Consequently, this compound and its derivatives are valuable precursors in the synthesis of pharmaceutical intermediates. The compound can be chemically modified to introduce various substituents and functional groups, leading to the creation of molecules with potential therapeutic activity. For example, the synthesis of Zoledronic acid, a drug used to treat certain bone diseases, involves an imidazol-1-yl-acetic acid hydrochloride intermediate, which can be conceptually derived from the core structure of this compound. nih.gov The ability to synthesize a variety of substituted imidazole derivatives from this starting material is crucial for drug discovery and development programs. researchgate.netnih.govnih.govbldpharm.combldpharm.com

Development of Fluorescent Materials and Chromophores

The field of fluorescent materials has seen significant advancements, with applications ranging from bio-imaging to organic light-emitting diodes (OLEDs). Imidazole-based compounds have emerged as important chromophores due to their tunable electronic and photophysical properties. nih.gov this compound serves as a foundational structure for the development of novel fluorescent materials. researchgate.net By modifying the imidazole ring and the attached side chain, researchers can fine-tune the absorption and emission characteristics of the resulting molecules.

The Green Fluorescent Protein (GFP) has revolutionized cell biology by allowing scientists to visualize proteins and processes within living cells. The fluorescence of GFP arises from a chromophore that is an imidazolinone derivative. nih.gov Scientists have synthesized numerous analogues of the GFP chromophore to understand its fluorescence mechanism and to develop new fluorescent probes with improved properties. nih.gov this compound can be a starting material for the synthesis of such analogues. For example, a synthetically modified GFP chromophore derivative, ethyl 2-[(4Z)-(6-hydroxy naphthalen-2-yl) methylene)-2-methyl-5-oxo-4,5-di hydro-1H-imidazol-1-yl] acetate (B1210297), has been prepared and studied for its crystal structure and spectral properties. eurjchem.comresearchgate.net Studies on these synthetic analogues provide valuable insights into the structure-property relationships that govern fluorescence, aiding in the design of new and more effective fluorescent markers.

Ligand Chemistry and Metal Complexation Studies

The nitrogen atoms in the imidazole ring of this compound possess lone pairs of electrons, making them excellent donor sites for coordination with metal ions. d-nb.info This property allows the compound and its derivatives to act as ligands in the formation of metal complexes. The study of these complexes is a significant area of research in coordination chemistry, with potential applications in catalysis, materials science, and bioinorganic chemistry. researchgate.netrsc.org

The coordination of imidazole-based ligands with transition metals has been extensively studied. researchgate.netias.ac.in Zinc(II) complexes, in particular, have garnered attention due to their interesting structural diversity and potential applications in sensing and catalysis. nih.gov Derivatives of this compound can be designed to act as bidentate or polydentate ligands, capable of forming stable complexes with zinc(II) and other transition metals. The resulting complexes can exhibit unique fluorescent properties, with some showing enhanced emission upon metal binding, making them potential fluorescent sensors for metal ions. researchgate.net The specific coordination geometry and the nature of the substituents on the ligand can significantly influence the properties of the resulting metal complex.

Luminescence Properties of Metal Complexes

Extensive literature searches did not yield specific data or research findings on the luminescence properties of metal complexes involving the ligand this compound. While the broader class of imidazole-containing ligands is known to form luminescent metal complexes, no studies detailing the synthesis, characterization, or photophysical properties of complexes with this particular ligand could be retrieved.

Research in the field of luminescent metal complexes often focuses on ligands with specific structural features that promote emission, such as extended π-systems or substituents that influence excited state dynamics. For instance, studies on zinc(II) complexes with other imidazole-based ligands, like 1-hydroxy-1H-imidazole derivatives and 2-(1-hydroxy-4,5-dimethyl-1H-imidazol-2-yl)pyridine, have reported detailed investigations into their photoluminescent behaviors. nih.govresearchgate.net These studies highlight the importance of the ligand structure in determining the luminescence characteristics of the resulting metal complexes. However, analogous information for this compound is not available in the reviewed literature.

Application as an Organocatalyst

There is currently no available scientific literature or research data to suggest the application of this compound as an organocatalyst. The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. While imidazole and its derivatives can act as catalysts in certain reactions, often as a nucleophilic or basic component, specific studies demonstrating the catalytic activity of this compound in any organic transformation could not be found.

The existing research on the catalytic applications of related compounds primarily focuses on their role as ligands in metal-based catalysis, where the imidazole moiety coordinates to a metal center, and the resulting complex acts as the catalyst. There is no indication from the searched resources that this compound itself has been explored or utilized as a metal-free organocatalyst.

Medicinal Chemistry and Biological Activity Research of Imidazole Acetate Derivatives

Investigation of Broad Biological Activity and Therapeutic Potential

Imidazole (B134444) derivatives are recognized for a wide spectrum of biological activities, making them a cornerstone in the development of new therapeutic agents. nih.govdovepress.com The unique structural features of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a variety of biological targets. nih.gov Research has demonstrated that compounds containing the imidazole scaffold possess potential antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. nih.govnih.gov

The therapeutic potential of these derivatives is vast, with applications being explored in infectious diseases, oncology, and neurology. nih.govdovepress.com The versatility of the imidazole nucleus allows for structural modifications, such as the introduction of an acetate (B1210297) group, to fine-tune the pharmacological activity and target specificity. This has led to the development of numerous derivatives with promising preclinical results across a range of disease models. nih.gov

Modulation of Enzyme Activity and Function

Imidazole acetate derivatives have been shown to modulate the activity of several key enzymes implicated in disease pathogenesis. This inhibitory action is a critical aspect of their therapeutic potential.

One area of significant interest is the inhibition of protein kinases. For instance, a new chemotype of imidazole-4-N-acetamide derivatives has been explored for their ability to inhibit cyclin-dependent protein kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. nih.gov In cell-free kinase assays, these compounds, particularly compound 2 (structure not shown), demonstrated potent, submicromolar inhibition of CDK1, CDK2, CDK5, and CDK9. nih.gov

Another important enzyme target is sirtuin 6 (Sirt6), a histone deacetylase involved in genome stability, metabolism, and aging. In one study, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate was identified through in-silico and protein expression studies as a potential novel inhibitor of Sirt6. nih.gov Furthermore, imidazole derivatives have been known for a longer time as a class of microsomal enzyme inhibitors, indicating their broad impact on metabolic enzymes. wikipedia.org The ability of imidazole itself to catalyze the hydrolysis of esters like p-nitrophenyl acetate has also been documented, highlighting the chemical reactivity of the core structure. acs.org

Influence on Cellular Processes and Metabolic Pathways

The biological effects of imidazole acetate derivatives are often mediated through their influence on fundamental cellular processes and metabolic pathways.

Several studies have highlighted the ability of imidazole derivatives to induce apoptosis (programmed cell death) and interfere with cell proliferation. nih.gov For example, certain novel imidazole derivatives were found to reduce the proliferation of myeloid leukemia cell lines (NB4 and K562) by inducing apoptosis. nih.gov This anti-proliferative effect was linked to the downregulation of the AXL-Receptor Tyrosine Kinase (AXL-RTK) and key target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2. nih.gov

At the molecular level, some imidazole derivatives can interact directly with DNA. Platinum(II) complexes incorporating (1-methyl-1H-imidazol-2-yl)-methanamine were shown to diffuse into cancer cells, interact with nuclear DNA, and induce the expression of p53 and p21(Waf), proteins that are critical for cell cycle arrest and apoptosis. au.dk The ability of imidazole derivatives to interfere with key cellular processes like DNA replication and cell wall synthesis is also a proposed mechanism for their antimicrobial activity. wada-ama.org Moreover, imidazole-4-acetic acid has been shown to affect cerebral carbohydrate metabolism, suggesting a suppression of glycolysis in the brain. nih.gov

Antimicrobial Activity Studies

The search for new antimicrobial agents is a global health priority, and imidazole derivatives have long been a fruitful area of investigation. They have demonstrated activity against a broad range of pathogens, including bacteria and fungi. wada-ama.org

Nitroimidazole derivatives, in particular, are a well-established class of antimicrobial drugs. gov.bc.ca Research into novel derivatives continues to yield promising results. For instance, a study on the synthesis of methyl 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetate and related compounds demonstrated their activity against Leishmania, the protozoan parasite responsible for leishmaniasis. nih.gov

Other studies have synthesized and tested various imidazole derivatives, revealing potent activity. For example, new 1H-1,2,3-triazole and carboxylate analogues of the established antimicrobial drug metronidazole (B1676534) (which contains an imidazole ring) showed potent inhibition of fungal growth and superior bacterial growth-inhibiting effects compared to the parent compound. carewellpharma.in Similarly, newly synthesized imidazole derivatives have shown good activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. acs.orgacs.org The mechanisms of action are thought to involve the disruption of microbial cell wall synthesis or protein synthesis. wada-ama.org

Table 1: Antimicrobial Activity of Selected Imidazole Derivatives This table is for illustrative purposes and synthesizes data from multiple sources. Direct comparison between studies may not be possible due to different methodologies.

| Compound/Derivative Class | Target Organism(s) | Observed Activity/MIC Values | Reference(s) |

| Metronidazole/1,2,3-triazole conjugates | E. coli, P. aeruginosa | Potent activity; MICs of 8 nM and 55 nM for compound 38o . | gov.bc.ca |

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazoles | K. pneumoniae, E. coli | MIC values of 40-80 μM. | gov.bc.ca |

| Metronidazole carboxylate analogues | Fungi, Bacteria | Potent inhibition of fungal growth; higher bacterial growth inhibition than metronidazole. | carewellpharma.in |

| N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine | Candida species | Antimycotic activity comparable to miconazole (B906) and ketoconazole. | acs.org |

| Imidazol-2-thiol derivatives | Gram-positive and Gram-negative bacteria, Candida | Good to very good antibacterial and antifungal activity observed. | acs.org |

Anticancer Research and Cytotoxicity Evaluations

The anticancer potential of imidazole derivatives is one of the most extensively researched areas. dovepress.com These compounds can inhibit cancer cell proliferation by interfering with key cellular processes. wada-ama.org

Numerous studies have evaluated the cytotoxic effects of novel imidazole derivatives against various human cancer cell lines. For instance, imidazole-4-N-acetamide derivatives, which inhibit CDKs, showed micromolar cytotoxicity against ovarian cancer and neuroblastoma cell lines while sparing non-malignant cells. nih.gov Platinum(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine derivatives also exhibited significant cytotoxic effects against lung and colorectal cancer cell lines. au.dk One of these complexes, Pt-4a , had a comparable cytotoxic effect to the established chemotherapy drug cisplatin (B142131) on NCI-H460 (non-small-cell lung cancer) and HCT-15/HCT-116 (colorectal cancer) cells. au.dk

Furthermore, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and tested as PI3Kα inhibitors. Compound 13k from this series was particularly potent, with IC50 values ranging from 0.09 to 0.43 μM against a panel of cancer cell lines and showed more than 20-fold selectivity for cancer cells over normal human embryonic lung fibroblasts.

Table 2: Cytotoxicity of Selected Imidazole Derivatives Against Human Cancer Cell Lines IC50 values represent the concentration required to inhibit 50% of cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Pt(II) complex Pt-4a | NCI-H460 (Lung) | 172.7 μM | au.dk |

| Pt(II) complex Pt-4a | HCT-15 (Colorectal) | Comparable to Cisplatin | au.dk |

| Pt(II) complex Pt-4a | HCT-116 (Colorectal) | Comparable to Cisplatin | au.dk |

| Imidazole-4-N-acetamide 2 | SK-OV-3 (Ovarian) | 1.8 μM | nih.gov |

| Imidazole-4-N-acetamide 4 | SK-OV-3 (Ovarian) | 2.5 μM | nih.gov |

| Imidazole-4-N-acetamide 2 | IMR-32 (Neuroblastoma) | 3.1 μM | nih.gov |

| Imidazole-4-N-acetamide 4 | IMR-32 (Neuroblastoma) | 2.4 μM | nih.gov |

| Quinazoline derivative 13k | HCC827 (Lung) | 0.09 μM | |

| Quinazoline derivative 13k | H1975 (Lung) | 0.11 μM | |

| Quinazoline derivative 13k | A549 (Lung) | 0.43 μM | |

| Quinazoline derivative 13k | MRC-5 (Normal Lung) | 1.98 μM |

Interactions with Neurotransmitter Systems (e.g., GABAergic Activity)

Certain imidazole acetate derivatives have shown significant interactions with neurotransmitter systems, particularly the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important drug targets.

Imidazole-4-acetic acid (IAA), a naturally occurring metabolite of histamine (B1213489) in the brain, possesses pronounced neuropharmacological properties consistent with the activation of GABAA receptors. nih.gov It has been shown to potently displace [3H]GABA from GABAA binding sites and exhibits characteristics of a partial agonist at these receptors. nih.gov Furthermore, IAA shows an affinity for GABAC receptors, where it appears to act as an antagonist or weak partial agonist. nih.gov

The exploration of IAA analogues has led to the discovery of compounds with more specific activities. For example, α-substituted analogues of IAA, such as (+)-α-methyl- and α-cyclopropyl-substituted derivatives, were identified as fairly potent and selective antagonists of the ρ1 GABAA receptor, a subtype of the GABAC receptor. nih.govwada-ama.org These findings highlight the potential for developing imidazole acetate-based compounds that can selectively modulate specific GABA receptor subtypes, offering therapeutic possibilities for neurological and psychiatric disorders.

Assessment of Anticonvulsant Efficacy

Building on the interaction with the GABAergic system, several imidazole derivatives have been evaluated for their anticonvulsant efficacy. The results from these studies suggest that the imidazole scaffold is a promising starting point for the development of new antiepileptic drugs.

In one study, a novel series of N-(benzoylalkyl)imidazoles was synthesized and evaluated in a maximal electroshock (MES)-induced seizure model in mice, with some compounds showing activity comparable to or better than the standard drugs phenytoin (B1677684) and phenobarbital. Another study designed and synthesized new imidazolidindione and tetra-substituted imidazole derivatives, which were tested in both the pentylenetetrazole (PTZ)-induced seizure and MES models. nih.gov Several of these compounds showed excellent activity against PTZ-induced seizures, with some being more potent than the reference drug valproate sodium. nih.gov

Furthermore, an imidazole-based histamine H3 receptor antagonist, compound 2-18 , was tested for its anticonvulsant effects and was found to significantly and dose-dependently protect both male and female mice against MES-induced convulsions, with a potency comparable to valproic acid. dovepress.com Carbamoyl derivatives of alkylimidazoles have also been identified as promising candidates, with several compounds showing potent activity in MES and 6-Hz seizure models in both mice and rats. au.dk These studies collectively underscore the potential of imidazole-containing compounds, including those with acetate-like moieties, as effective anticonvulsant agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-(1H-imidazol-2-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting imidazole derivatives with methyl chloroacetate in the presence of a base like KCO or NaH. Key variables include solvent choice (THF, DMF), reaction time (12–24 hours), and temperature (room temperature to reflux). Evidence from substituted imidazole syntheses shows that NaH in THF at room temperature yields 70–80% purity, while KCO in DMF may require heating . A table of tested conditions is recommended:

| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | THF | 25 | 12 | 78 |

| KCO | DMF | 80 | 24 | 65 |

| TEA | EtOH | 60 | 18 | 55 |

Recrystallization in methanol or ethanol improves purity .

Q. How is this compound characterized spectroscopically, and what are key diagnostic peaks?

- Methodological Answer :

- NMR : In H NMR, the imidazole protons appear as singlets at δ 6.8–7.2 ppm. The methyl ester group (COOCH) shows a singlet at δ 3.7–3.8 ppm, and the acetate CH resonates as a singlet at δ 4.2–4.4 ppm .

- IR : Strong absorption at ~1740 cm (C=O ester stretch) and 3100–2900 cm (C-H aromatic).

- Mass Spec : Molecular ion peak at m/z 142 (CHNO) with fragmentation patterns at m/z 99 (loss of COOCH) .

Q. What crystallization strategies are effective for X-ray diffraction studies of this compound?

- Methodological Answer : Slow evaporation of ethanol or methanol solutions produces single crystals suitable for X-ray diffraction. The SHELX suite (SHELXL/SHELXS) is widely used for structure refinement. Key parameters include:

- Data-to-parameter ratio > 9:1 to ensure reliability.

- R factor < 0.05 for high-resolution data.

- Hydrogen atoms are typically positioned geometrically and refined isotropically .

Advanced Research Questions

Q. How do competing reaction mechanisms (e.g., SN2 vs. SN1) influence the synthesis of this compound?

- Methodological Answer : The reaction between imidazole and methyl chloroacetate proceeds via an SN2 mechanism due to the strong nucleophilicity of the imidazole nitrogen and the primary alkyl halide structure. Evidence from benzimidazole analogs shows that polar aprotic solvents (e.g., DMF) stabilize the transition state, while bulky bases like NaH favor bimolecular pathways. Kinetic studies using varying imidazole concentrations can confirm the second-order dependence .

Q. What challenges arise in refining crystallographic data for imidazole derivatives, and how are they addressed?

- Methodological Answer : Challenges include:

- Disorder in the imidazole ring : Resolved by applying restraints to bond lengths and angles.

- Thermal motion : Anisotropic refinement for non-hydrogen atoms.

- Twinned data : Use of the TWIN command in SHELXL with HKLF5 format. For example, in a related ethyl ester derivative, twinning was resolved with a BASF parameter of 0.32 .

Q. How can bioactivity assays (e.g., antibacterial) be designed for imidazole-acetate derivatives?

- Methodological Answer :

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL).

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity.

- SAR studies : Modify the ester group (e.g., ethyl vs. methyl) and imidazole substituents to correlate structure with activity. Evidence from triphenylimidazole analogs shows enhanced activity with electron-withdrawing groups .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Variations often arise from impurities or polymorphic forms. For example:

- Melting Point : Pure this compound melts at 107–111°C , but residual solvents (e.g., ethanol) can depress this range. Use DSC to confirm purity.

- NMR shifts : Deuterated solvent effects (e.g., DMSO-d vs. CDCl) influence chemical shifts. Always report solvent and calibration standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.